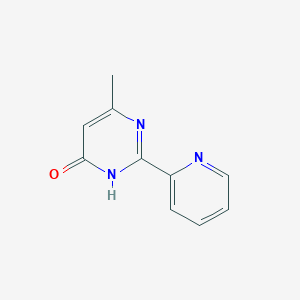

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

Descripción

Propiedades

IUPAC Name |

4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUCWFVHSABFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369391 | |

| Record name | 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55417-80-6 | |

| Record name | 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of derivatives that can exhibit varied chemical properties, making it valuable in organic synthesis .

Synthetic Routes

The synthesis typically involves the condensation of pyridine and pyrimidine derivatives under specific conditions. For instance, one method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with urea, leading to the formation of the desired pyrimidinone structure .

Biological Applications

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor. Studies have focused on its potential to inhibit enzymes involved in various biochemical pathways, which could be beneficial for therapeutic applications .

Antimicrobial and Anticancer Activities

The compound has been explored for its antimicrobial properties and its potential as an anticancer agent. For example, derivatives of this compound have shown promising results against certain cancer cell lines, suggesting that they may be developed into effective cancer treatments .

Case Study: Anti-Fibrosis Activity

A study evaluated a series of pyrimidine derivatives, including this compound, for their anti-fibrotic activity. The results demonstrated that these compounds effectively inhibited collagen expression in vitro, indicating their potential as novel anti-fibrotic drugs .

Medicinal Chemistry

Pharmacological Potential

The compound's pharmacological profile includes activities such as anti-inflammatory and analgesic effects. Research has shown that it can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process .

Structure–Activity Relationship Studies

Studies have been conducted to understand how modifications to the compound's structure affect its biological activity. For instance, methylation at specific positions significantly alters potency, indicating that careful structural modifications can enhance therapeutic efficacy .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for innovations in material science, particularly in creating advanced polymers and composites .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocyclic compounds | Essential for synthesizing complex derivatives |

| Biological Activity | Enzyme inhibition; antimicrobial; anticancer | Effective against specific cancer cell lines |

| Medicinal Chemistry | Anti-inflammatory properties; COX inhibition | Comparable potency to established anti-inflammatory drugs |

| Industrial Use | Development of materials with electronic/optical properties | Innovations in polymer and composite technology |

Mecanismo De Acción

The mechanism by which 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the alteration of metabolic pathways, resulting in therapeutic effects .

Comparación Con Compuestos Similares

Sulfur-Substituted Pyrimidines

- 6-Methyl-2-(methylsulfanyl)pyrimidin-4-ol (CAS 6328-58-1): Structural Difference: Methylsulfanyl group replaces the pyridin-2-yl substituent.

- 6-Methyl-2-(propylthio)pyrimidin-4-ol :

Pyridine/Pyrimidine Hybrids

Aromatic Ring Variants

- 6-(Methoxymethyl)-2-phenylpyrimidine-4-ol :

- Structural Difference : Phenyl group replaces pyridin-2-yl, with a methoxymethyl group at position 6.

- Properties : Increased steric bulk and lipophilicity may alter binding kinetics in biological targets .

Actividad Biológica

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 173.19 g/mol

- CAS Number : 64264-15-9

- Solubility : Soluble in various organic solvents with high gastrointestinal absorption and capability to penetrate the blood-brain barrier.

This compound exhibits its biological effects primarily through:

- Tyrosine Kinase Inhibition : The compound has been shown to inhibit specific tyrosine kinases, which are critical in cell signaling pathways that regulate cell growth and proliferation.

- Antitumor Activity : It demonstrates antitumor properties by inducing apoptosis and inhibiting tumor cell growth.

Antitumor Properties

In vitro and in vivo studies have demonstrated that this compound can reduce tumor size and inhibit cell viability. Key findings include:

- Tumor Size Reduction : Significant decrease in tumor volumes in animal models.

- Cell Viability Assays : The compound showed IC values in various cancer cell lines, indicating effective cytotoxicity. For instance, it exhibited better growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) in MCF-7 and MDA-MB-231 breast cancer cells .

Structure–Activity Relationship (SAR)

The SAR analysis of this compound has revealed several important insights:

- Substituent Effects : The presence of the methyl group at the 6-position enhances biological activity compared to other structural analogs. Modifications at different positions can significantly alter potency and selectivity against specific kinases or cancer types .

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Methylpyrimidin-4(3H)-one | Contains a methyl group and a carbonyl instead of hydroxyl | Exhibits different reactivity due to carbonyl group |

| 2-(Pyridin-4-yl)pyrimidin-4(3H)-one | Substituted at different positions on the pyridine ring | May show distinct biological activities |

| 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one | Chlorine substitution instead of methyl | Potentially different pharmacological properties |

Case Studies

- Preclinical Studies on Cancer Models : Research involving murine models showed that administration of this compound led to a marked reduction in tumor burden when compared to untreated controls. Histopathological analysis indicated increased apoptosis rates within tumors treated with the compound.

- Kinase Inhibition Profiles : Studies have quantified the binding affinity of this compound to various kinases, revealing selectivity for certain targets over others, which is crucial for minimizing side effects in therapeutic applications .

Q & A

What are the optimal synthetic routes for 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of pyrimidine derivatives typically involves cyclocondensation or nucleophilic substitution. For example, analogous compounds (e.g., 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine) are synthesized via condensation of β-keto esters with amidines or via Suzuki coupling for pyridyl substitutions . Key factors include:

- Temperature control : Higher temperatures (80–120°C) improve cyclization but may degrade sensitive substituents.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for pyridyl moieties .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity ≥95% .

How can NMR and mass spectrometry resolve structural ambiguities in this compound?

Answer:

- ¹H NMR : Pyridin-2-yl protons resonate as doublets (δ 8.2–8.5 ppm), while the pyrimidine C4-OH proton appears as a broad singlet (δ 10–12 ppm). Methyl groups (C6) show singlets near δ 2.4 ppm .

- ¹³C NMR : Pyrimidine carbons (C2, C4, C6) are observed at δ 155–165 ppm, with pyridyl carbons at δ 120–150 ppm .

- HRMS : Exact mass (m/z ~217.09 for C₁₀H₉N₃O) confirms molecular formula. Fragmentation patterns (e.g., loss of –OH or methyl groups) validate substituent positions .

What bioactivity assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Answer:

- In vitro kinase assays : Test inhibition of Src/Abl kinases using ATP-competitive ELISA or fluorescence polarization (FP) assays (IC₅₀ values <10 µM suggest potency) .

- Cellular assays : Measure antiproliferative effects in cancer lines (e.g., K562 leukemia) via MTT assays. Compare with controls (e.g., imatinib) .

- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact the compound’s solubility and bioavailability?

Answer:

- Methyl groups : Increase lipophilicity (logP ~1.5), reducing aqueous solubility but enhancing membrane permeability .

- Trifluoromethyl analogs : Improve metabolic stability but may lower solubility due to increased hydrophobicity (logP ~2.8) .

- Hydroxyl group : Enhances hydrogen bonding with target proteins (e.g., kinase ATP pockets) but may reduce oral bioavailability due to ionization at physiological pH .

How can contradictory data on biological activity between in vitro and in vivo studies be analyzed?

Answer:

- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Low oral bioavailability (F <20%) may explain in vivo inefficacy .

- Metabolite identification : Use LC-MS to detect active/inactive metabolites. For example, hydroxylation or glucuronidation can alter activity .

- Dosing regimen : Adjust frequency or route (e.g., intraperitoneal vs. oral) to maintain therapeutic concentrations .

What computational methods predict the binding mode of this compound with α7 nicotinic acetylcholine receptors?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with receptor homology models (PDB: 2QC1). Key residues: Trp148 (π-π stacking with pyridyl) and Asp197 (hydrogen bonding with –OH) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

What strategies mitigate oxidative degradation of the pyrimidin-4-ol moiety during storage?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis/oxidation .

- Antioxidants : Add 0.1% BHT or ascorbic acid to solutions.

- Packaging : Use amber glass vials to block UV light, which accelerates degradation .

How does the compound’s tautomeric equilibrium (keto-enol) affect its spectroscopic and biological properties?

Answer:

- Keto form : Dominates in non-polar solvents (e.g., chloroform), with strong intramolecular hydrogen bonding (O–H⋯N). Observed in solid-state IR (broad peak ~3200 cm⁻¹) .

- Enol form : Favored in polar solvents (e.g., DMSO), enhancing solubility and altering NMR shifts (e.g., downfield –OH signal). Biological activity may vary due to tautomer-specific binding .

What derivatization approaches enhance the compound’s selectivity for α1-adrenergic receptors?

Answer:

- Acylation : Introduce –COCH₃ at C4-OH to improve lipophilicity and receptor affinity (Ki <100 nM) .

- Heterocyclic fusion : Attach morpholine or piperazine rings via Suzuki coupling to mimic endogenous ligands (e.g., prazosin) .

How can HPLC methods be optimized for quantifying trace impurities in synthesized batches?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA).

- Detection : UV at 254 nm (pyrimidine absorption). Limit of quantification (LOQ) ≤0.1% for impurities like unreacted pyridin-2-amine .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%), and accuracy (90–110% recovery) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.